3-Desmethyl 4-Methyl Sibutramine Hydrochloride is a chemical compound derived from sibutramine, a drug previously used for weight management. This compound has garnered attention in pharmacological research due to its structural similarities to sibutramine and its potential effects on serotonin and norepinephrine reuptake inhibition.
The compound is categorized under various chemical databases and research articles, with its chemical identity confirmed by several sources, including Cayman Chemical and PubChem. Its CAS number is 2727060-94-6, and it is recognized as a metabolite of sibutramine, which itself is a serotonin-norepinephrine reuptake inhibitor.
3-Desmethyl 4-Methyl Sibutramine Hydrochloride is classified as an organic compound and falls under the category of amines. It is specifically noted for its role as a potential pharmaceutical agent due to its interaction with neurotransmitter systems.
The synthesis of 3-Desmethyl 4-Methyl Sibutramine Hydrochloride can be approached through various methods, primarily focusing on the modification of existing synthetic routes for sibutramine. One notable method involves a multi-step process that includes:
The molecular formula for 3-Desmethyl 4-Methyl Sibutramine Hydrochloride is with a molecular weight of approximately 302.3 g/mol. The structure features:
The structural representation can be depicted as follows:
This compound's structural characteristics contribute to its pharmacological activity by influencing its interaction with neurotransmitter transporters.
3-Desmethyl 4-Methyl Sibutramine Hydrochloride can undergo several chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The conditions often require careful control of temperature and pH to achieve desired yields.
The mechanism of action for 3-Desmethyl 4-Methyl Sibutramine Hydrochloride involves its role as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, the compound may enhance mood and suppress appetite.
Pharmacological studies indicate that the binding affinities for serotonin and norepinephrine transporters are critical for understanding the efficacy of this compound in weight management applications .
The chemical properties include stability under standard laboratory conditions, non-flammability, and lack of explosion hazards .
3-Desmethyl 4-Methyl Sibutramine Hydrochloride has potential applications in:
This compound serves as an important subject in ongoing research into effective treatments for obesity and related metabolic disorders, highlighting the need for further studies to elucidate its full pharmacological profile.
3-Desmethyl 4-methyl sibutramine hydrochloride (systematic name: N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride), identified as Sibutramine Related Compound C in pharmacopeial standards, is synthesized via a sequence of controlled organic reactions [2] [6]. The synthesis commences with the formation of the cyclobutyl core through a [2+2] cycloaddition between 4-chlorophenylacetonitrile and 1,3-dibromopropane under phase-transfer catalysis (e.g., tetrabutylammonium bromide). This yields 1-(4-chlorophenyl)cyclobutanecarbonitrile, a pivotal intermediate [6].
Subsequent alkylation introduces the branched-chain backbone: reaction with isobutylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at –10°C generates the corresponding imine, which is hydrolyzed to 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one. Reductive amination using dimethylamine and sodium cyanoborohydride in methanol/acetic acid buffer (pH 6–7) then produces the tertiary amine, followed by HCl-mediated salt formation to crystallize the final compound [6].
Critical Challenges:
Table 1: Key Reaction Parameters for Core Synthesis Steps
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Cyclobutane Formation | 1,3-Dibromopropane, TBA-Br, NaOH (50%)/CH₂Cl₂ | 78% | 92% |
Grignard Addition | i-BuMgBr, THF, –10°C, 2h | 85% | 95% |
Reductive Amination | Me₂NH, NaBH₃CN, MeOH/HOAc (pH 6.5), 24h | 67% | 98% |
The chiral center at C1 of the pentyl chain (N-{1-[1-(4-chlorophenyl)cyclobutyl]pentyl}) is susceptible to racemization during reductive amination. Studies using chiral stationary phase HPLC (e.g., Chiralpak AD-H) confirm that unoptimized conditions yield a 55:45 R/S ratio due to reversible imine formation [6] [9]. Stereoselectivity is enhanced (>95% ee) via:
Demethylation pathways also exhibit stereochemical sensitivity. Acidic demethylation (e.g., HBr/HOAc) of sibutramine proceeds with partial epimerization (∼15% R/S inversion), whereas enzymatic N-demethylation using CYP2B6 isoforms preserves configuration [9].
Solvent and Catalyst Screening:
Temperature and Pressure Effects:
Table 2: Impact of Reaction Variables on Yield and Purity
Variable | Optimal Condition | Suboptimal Condition | Yield Change |
---|---|---|---|
Reductive Amination Solvent | MeCN | MeOH | +22% |
Temperature (Ketone Formation) | –10°C | 25°C | +30% |
CYP Demethylation pH | 7.4 | 6.0 | +40% |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3